molecular formula C11H6BrClF3NO B1373290 3-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL CAS No. 59108-22-4

3-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL

Cat. No. B1373290
CAS RN: 59108-22-4
M. Wt: 340.52 g/mol
InChI Key: KJOQBQROKJUOMH-UHFFFAOYSA-N
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Description

3-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol is a chemical compound with the CAS Number: 59108-22-4 . It has a molecular weight of 340.53 and its molecular formula is C11H6BrClF3NO . It is typically used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound includes a quinoline core, which is a heterocyclic aromatic organic compound. It has a bromine atom at the 3rd position, a chlorine atom at the 7th position, a methyl group at the 8th position, and a trifluoromethyl group at the 2nd position .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 340.53 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Antimalarial Applications

3-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol and its derivatives have shown promising results in antimalarial research. For instance, a study by Barlin, G. et al. (1992) reports the synthesis of 4'-chloro-3-[7″-chloro(and trifluoromethyl)quinolin-4″-yl]amino-5-(substituted amino)methylbiphenyl-4-ols with significant antimalarial activity against Plasmodium falciparum, indicating potential as antimalarials with IC50 values comparable to chloroquine (Barlin, G., Tian, F., Kotecka, B., & Rieckmann, K., 1992).

Antimicrobial Activity

Another study by Parthasaradhi, Y. et al. (2015) focuses on the synthesis of novel quinoline-based 1,2,3-triazoles, derived from similar compounds, for their antimicrobial and antimalarial activities. This research contributes to the development of new compounds with potential applications in treating microbial infections (Parthasaradhi, Y., Suresh, S., Ranjithkumar, B., & Savithajyostna, T., 2015).

Synthetic Chemistry and Derivatives

Didenko, A. V. et al. (2015) explored the synthesis of new 2-substituted 3-(trifluoromethyl)quinoxalines, which include derivatives of 3-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol. Their work demonstrates the diverse synthetic possibilities and the potential for creating a variety of derivatives with different properties and applications (Didenko, A. V., Vorobiev, M. V., Sevenard, D., & Sosnovskikh, V. S., 2015).

Photo-Luminescence and Magnetic Properties

Research by Chu, X.-Y. et al. (2018) on lanthanide complexes based on an 8-hydroxyquinoline derivative, closely related to 3-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol, reveals interesting photo-luminescence and magnetic properties. These findings could be relevant for applications in materials science, particularly in the areas of luminescent materials and magnetic storage (Chu, X.-Y., Zhang, H.-X., Chang, Y.-X., Nie, Y.-Y., Cui, J., & Gao, H., 2018).

Safety and Hazards

The safety data sheet (SDS) for this compound was not available in the resources I found . Therefore, it’s recommended to handle it with care, as with all chemical substances.

properties

IUPAC Name

3-bromo-7-chloro-8-methyl-2-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrClF3NO/c1-4-6(13)3-2-5-8(4)17-10(11(14,15)16)7(12)9(5)18/h2-3H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOQBQROKJUOMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC(=C(C2=O)Br)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674956
Record name 3-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL

CAS RN

59108-22-4
Record name 3-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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